molecular formula C12H6BrN3O4 B5841600 5-(5-bromo-2-furyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-(5-bromo-2-furyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5841600
M. Wt: 336.10 g/mol
InChI Key: TVADYHXWWZLBME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-bromo-2-furyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 5-(5-bromo-2-furyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed to be due to its ability to interact with specific biomolecules such as proteins and enzymes. This interaction results in a change in the fluorescence properties of the compound, which can be used to monitor the activity of these biomolecules.
Biochemical and Physiological Effects:
Studies have shown that 5-(5-bromo-2-furyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(5-bromo-2-furyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments is its ability to act as a fluorescent probe. This allows for the monitoring of specific biomolecules in real-time. However, one of the limitations of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound in the lab.

Future Directions

There are several future directions for the study of 5-(5-bromo-2-furyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole. One area of research is in the development of new fluorescent probes based on this compound. Another area of research is in the study of its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biological systems.
Conclusion:
In conclusion, 5-(5-bromo-2-furyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. Its ability to act as a fluorescent probe and its range of biochemical and physiological effects make it a promising compound for future research. However, it is important to use proper safety precautions when handling this compound in the lab.

Synthesis Methods

The synthesis of 5-(5-bromo-2-furyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been achieved using various methods. One of the most commonly used methods involves the reaction of 5-bromo-2-furoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-nitroaniline in the presence of a base. The product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

5-(5-bromo-2-furyl)-3-(3-nitrophenyl)-1,2,4-oxadiazole has been studied for its potential applications in scientific research. One of the major areas of research has been in the field of fluorescence imaging. This compound has been found to be a useful fluorescent probe for detecting protein conformational changes and for monitoring enzyme activity. It has also been used as a sensor for detecting nitric oxide in biological systems.

properties

IUPAC Name

5-(5-bromofuran-2-yl)-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrN3O4/c13-10-5-4-9(19-10)12-14-11(15-20-12)7-2-1-3-8(6-7)16(17)18/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVADYHXWWZLBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NOC(=N2)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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